molecular formula C16H20N6OS B6012226 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine

Numéro de catalogue: B6012226
Poids moléculaire: 344.4 g/mol
Clé InChI: AXSOLKWSNFKLAF-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine, also known as TAK-659, is a small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Mécanisme D'action

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a crucial role in B-cell receptor signaling. By inhibiting BTK, this compound blocks the activation and proliferation of B-cells, leading to the suppression of autoimmune responses and cancer cell growth.
Biochemical and Physiological Effects:
This compound has been shown to have a significant impact on various biochemical and physiological processes. In preclinical studies, this compound has been shown to reduce the production of inflammatory cytokines and chemokines, inhibit the activation of immune cells, and reduce the proliferation of cancer cells.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine is its selectivity for BTK, which makes it a promising therapeutic agent for various diseases. However, this compound has some limitations for lab experiments, including its low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the development and application of 2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine. One potential direction is to explore the use of this compound in combination with other therapeutic agents to enhance its efficacy. Another direction is to investigate the potential of this compound in treating other diseases, such as viral infections and neurodegenerative disorders. Additionally, further research is needed to optimize the synthesis method of this compound and to improve its pharmacokinetic properties.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor with significant potential for therapeutic applications in various diseases. Its selectivity for BTK makes it an attractive target for drug development, and its impact on various biochemical and physiological processes makes it a promising therapeutic agent. Further research is needed to fully understand the potential of this compound and to optimize its use in clinical settings.

Méthodes De Synthèse

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine can be synthesized using a multi-step process that involves the reaction of various reagents. The first step involves the reaction of 3,4-diaminopyridine with 4-chloro-2-fluoropyrimidine to form 4-(3-pyridinylamino)-2-fluoropyrimidine. This intermediate is then reacted with 1-boc-3-pyrrolidinamine to form 4-(3-(1-boc-3-pyrrolidinyl)aminopyridin-2-yl)-2-fluoropyrimidine. Finally, the compound is reacted with 1-(1,2,3-thiadiazol-4-yl)carbonyl chloride to form this compound.

Applications De Recherche Scientifique

2-{4-[1-(1,2,3-thiadiazol-4-ylcarbonyl)-3-pyrrolidinyl]-1-piperidinyl}pyrimidine has been extensively studied for its potential therapeutic applications in various diseases, including cancer, autoimmune disorders, and inflammatory diseases. In preclinical studies, this compound has shown promising results in inhibiting the growth of cancer cells and reducing the severity of autoimmune and inflammatory diseases.

Propriétés

IUPAC Name

[3-(1-pyrimidin-2-ylpiperidin-4-yl)pyrrolidin-1-yl]-(thiadiazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6OS/c23-15(14-11-24-20-19-14)22-9-4-13(10-22)12-2-7-21(8-3-12)16-17-5-1-6-18-16/h1,5-6,11-13H,2-4,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXSOLKWSNFKLAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1C2CCN(C2)C(=O)C3=CSN=N3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.